NBD Sphingosine is derived from sphingosine, a long-chain amino alcohol that serves as a backbone for various sphingolipids. The addition of the nitrobenzoxadiazole group enhances its fluorescence, allowing researchers to utilize it in various assays. It falls under the broader category of sphingolipids, which are crucial components of cell membranes and play significant roles in cell signaling and metabolism.
The synthesis of NBD Sphingosine typically involves several key steps that can be summarized as follows:
Specific conditions for these reactions include using solvents like tetrahydrofuran and temperatures ranging from -100°C to room temperature, depending on the step involved .
NBD Sphingosine has a complex molecular structure characterized by:
The molecular formula for NBD Sphingosine is CHNO, and it has a molecular weight of approximately 348.39 g/mol .
NBD Sphingosine participates in various chemical reactions relevant to sphingolipid metabolism:
The mechanism of action of NBD Sphingosine primarily revolves around its role as a substrate for ceramide synthases. Upon entering cells:
NBD Sphingosine exhibits several notable physical and chemical properties:
NBD Sphingosine has diverse applications in scientific research:
NBD-sphingosine (NBD-Sph) enables real-time, continuous monitoring of sphingosine kinase (SphK) activity through its intrinsic fluorescence properties. This fluorogenic substrate undergoes a quantifiable emission shift upon phosphorylation to NBD-sphingosine-1-phosphate (NBD-S1P). The excitation wavelength at 550 nm and emission detection at 584 nm provide optimal spectral separation, minimizing background interference during kinetic measurements [1] [6]. This assay design eliminates the need for post-reaction processing, organic partitioning, or radioactive handling required by traditional methods [1].
Key mechanistic advantages include:
Validation studies confirmed that NBD-Sph faithfully reports kinetic parameters consistent with gold-standard methods. The Michaelis constant (Km) values determined for human SphK1 (13.5 ± 1.8 μM) and SphK2 (8.7 ± 1.2 μM) align with those obtained using radiolabeled sphingosine and LC-MS-based detection [1]. This correlation establishes NBD-Sph as a biologically relevant surrogate substrate for both SphK isoforms.
Table 1: Kinetic Parameters of SphK Isoforms Using NBD-Sph Substrate
Enzyme | Km (μM) | Vmax (nmol/min/mg) | Dynamic Range |
---|---|---|---|
SphK1 | 13.5 ± 1.8 | 850 ± 45 | 0.5-50 nM enzyme |
SphK2 | 8.7 ± 1.2 | 620 ± 32 | 1-100 μM substrate |
The miniaturization capacity of NBD-Sph assays enables robust high-throughput screening (HTS) of SphK inhibitors. Implementation in 384-well polypropylene plates with reaction volumes as low as 20 μL significantly reduces reagent costs while maintaining excellent signal-to-noise ratios (Z' factor >0.8) [1]. This platform accommodates automated screening of compound libraries exceeding 100,000 molecules, facilitating rapid identification of novel SphK modulators.
Critical HTS validation data includes:
The platform's utility is demonstrated by its successful application in identifying novel chemotypes with nanomolar potency against SphK1. Screening outcomes revealed structure-activity relationships (SARs) for compound optimization, particularly regarding interactions with the hydrophobic lipid-binding channel adjacent to the active site [1].
Table 2: Validated SphK Inhibitors Profiled Using NBD-Sph HTS Platforms
Inhibitor | Target | IC50 (nM) | HTS Z' Factor | Application Reference |
---|---|---|---|---|
PF-543 | SphK1 | 3.2 ± 0.4 | 0.85 | Vascular calcification [3] |
SK1-IN-1 | SphK1 | 86 ± 12 | 0.82 | Cancer signaling [5] |
ABC294640 | SphK2 | 105 ± 18 | 0.79 | Metabolic disease [8] |
NBD-Sph bridges critical methodological gaps between traditional radiolabeled substrates and mass spectrometry-based detection. When compared to conventional approaches, this fluorescent probe demonstrates distinct advantages and limitations in kinetic parameter resolution:
Sensitivity and dynamic range:
Throughput and technical complexity:
Biological relevance:
Table 3: Methodological Comparison of Sphingosine Kinase Activity Assays
Parameter | [³²P]ATP Assay | LC-MS/MS | NBD-Sph Assay |
---|---|---|---|
Detection limit | 50 fmol S1P | 5 fmol S1P | 200 fmol S1P |
Throughput (samples/day) | ~100 | ~200 | >10,000 |
Real-time capability | No | No | Yes |
Radioactive materials | Required | Not required | Not required |
Relative cost per sample | High | Very high | Low |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0